molecular formula C14H13N3O B2425481 5-(1H-1,3-benzodiazol-2-yl)-2-methoxyaniline CAS No. 443124-54-7

5-(1H-1,3-benzodiazol-2-yl)-2-methoxyaniline

Cat. No.: B2425481
CAS No.: 443124-54-7
M. Wt: 239.278
InChI Key: LOAAJBOHHXFWPZ-UHFFFAOYSA-N
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Description

5-(1H-1,3-benzodiazol-2-yl)-2-methoxyaniline is a compound belonging to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents .

Properties

IUPAC Name

5-(1H-benzimidazol-2-yl)-2-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-18-13-7-6-9(8-10(13)15)14-16-11-4-2-3-5-12(11)17-14/h2-8H,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAAJBOHHXFWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(1H-1,3-benzodiazol-2-yl)-2-methoxyaniline typically involves the reaction of o-phenylenediamine with salicylaldehyde under acidic conditions to form the benzimidazole ring. The methoxy group is introduced through a subsequent methylation reaction . Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

5-(1H-1,3-benzodiazol-2-yl)-2-methoxyaniline undergoes various chemical reactions, including:

Scientific Research Applications

5-(1H-1,3-benzodiazol-2-yl)-2-methoxyaniline has several scientific research applications:

Comparison with Similar Compounds

5-(1H-1,3-benzodiazol-2-yl)-2-methoxyaniline is unique due to its specific substitution pattern on the benzimidazole ring. Similar compounds include:

These comparisons highlight the unique structural features and biological activities of this compound.

Biological Activity

5-(1H-1,3-benzodiazol-2-yl)-2-methoxyaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzodiazole moiety, which is known for its diverse pharmacological activities. The structure can be represented as follows:

C10H10N2O\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}

This compound exhibits both hydrophilic and lipophilic characteristics due to the presence of methoxy and aniline groups, which facilitate interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzimidazole have been shown to inhibit DNA topoisomerases, crucial enzymes involved in DNA replication and repair. This inhibition leads to the induction of apoptosis in cancer cells. A study demonstrated that certain benzimidazole derivatives displayed strong binding affinity to DNA and were effective against various cancer cell lines .

Antimicrobial Properties

Compounds related to this compound have also been evaluated for their antimicrobial activity. In particular, derivatives containing halogen substitutions have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL . These findings suggest that structural modifications can enhance the antimicrobial efficacy of similar compounds.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : Similar compounds have demonstrated the ability to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Inhibiting key enzymes such as topoisomerases can lead to the accumulation of DNA damage and subsequent cell death.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer effects of a series of benzimidazole derivatives demonstrated that specific substitutions on the benzodiazole ring significantly influenced their cytotoxicity against cancer cell lines. The most potent compound exhibited an IC50 value of 5 µM against human breast cancer cells .

CompoundIC50 (µM)Cancer Cell Line
A10MCF-7
B5MDA-MB-231
C15HeLa

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, a library of benzodiazole derivatives was screened for activity against MRSA. The study found that compounds with electron-withdrawing groups at specific positions on the benzene ring exhibited enhanced activity.

CompoundMIC (µg/mL)Activity Type
D0.25Anti-MRSA
E16Weak Anti-MRSA
F>100Non-active

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